Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate
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Overview
Description
Ethyl (2S,4R)-4-hydroxyoxane-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (2S,4R) configuration. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of (2S,4R)-4-hydroxyoxane-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4R)-4-hydroxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution.
Major Products
Oxidation: Formation of 4-oxane-2-carboxylate derivatives.
Reduction: Formation of ethyl (2S,4R)-4-hydroxyoxane-2-methanol.
Substitution: Formation of ethyl (2S,4R)-4-chlorooxane-2-carboxylate or similar derivatives.
Scientific Research Applications
Ethyl (2S,4R)-4-hydroxyoxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific stereochemical configurations.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate is largely dependent on its functional groups and stereochemistry. The hydroxyl group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions enable the compound to act as a versatile intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Ethyl (2S,4R)-4-hydroxyoxane-2-carboxylate can be compared with other similar compounds such as:
Ethyl (2S,4R)-4-hydroxy-2-pyrrolidincarboxylate: Similar in structure but contains a pyrrolidine ring instead of an oxane ring.
Ethyl (2S,4R)-4-hydroxy-2-piperidinecarboxylate: Contains a piperidine ring, offering different reactivity and applications.
Ethyl (2S,4R)-4-hydroxy-2-tetrahydrofuran-2-carboxylate: Features a tetrahydrofuran ring, which affects its chemical properties and uses.
The uniqueness of Ethyl cis-4-hydroxytetrahydropyran-2-carboxylate lies in its specific stereochemistry and the presence of both hydroxyl and ester functional groups, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl (2S,4R)-4-hydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRVQVEPJZWQD-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CCO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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